

Application Notes and Protocols for BKM120 (Buparlisib) Research

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Compound of Interest

Compound Name: BKM1644

Cat. No.: B12372378

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the experimental design for research involving the pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, BKM120 (Buparlisib). Initially referenced as **BKM1644**, a thorough review of scientific literature suggests a likely typographical error, with BKM120 being the extensively studied compound with the described mechanism of action. BKM120 targets all four class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ), playing a crucial role in the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.^[1] This document outlines the mechanism of action, provides quantitative data from various studies, and details essential experimental protocols for the investigation of BKM120's effects.

Mechanism of Action

BKM120 functions as a potent and selective inhibitor of class I PI3K enzymes by binding to the ATP-binding pocket of the catalytic subunit. This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire PI3K/AKT/mTOR signaling cascade is suppressed, impacting fundamental cellular processes including cell growth, proliferation, survival, and metabolism.^[2] Dysregulation of this pathway is a known

driver in numerous cancers, making BKM120 a significant compound for oncological research. [\[3\]](#)[\[4\]](#)

Data Presentation

In Vitro Efficacy of BKM120

Cell Line	Cancer Type	IC50 (μM)	Assay Type	Reference
U87	Glioblastoma	0.84	MTS	
P3	Glioblastoma	1.17	MTS	[5]
MM.1S	Multiple Myeloma	0.5 - 1.0	MTT	
MINO	Non-Hodgkin Lymphoma	~1.5	XTT	[6]
GRANTA-519	Non-Hodgkin Lymphoma	~1.0	XTT	[6]
SU-DHL-10	Non-Hodgkin Lymphoma	~1.0	XTT	[6]

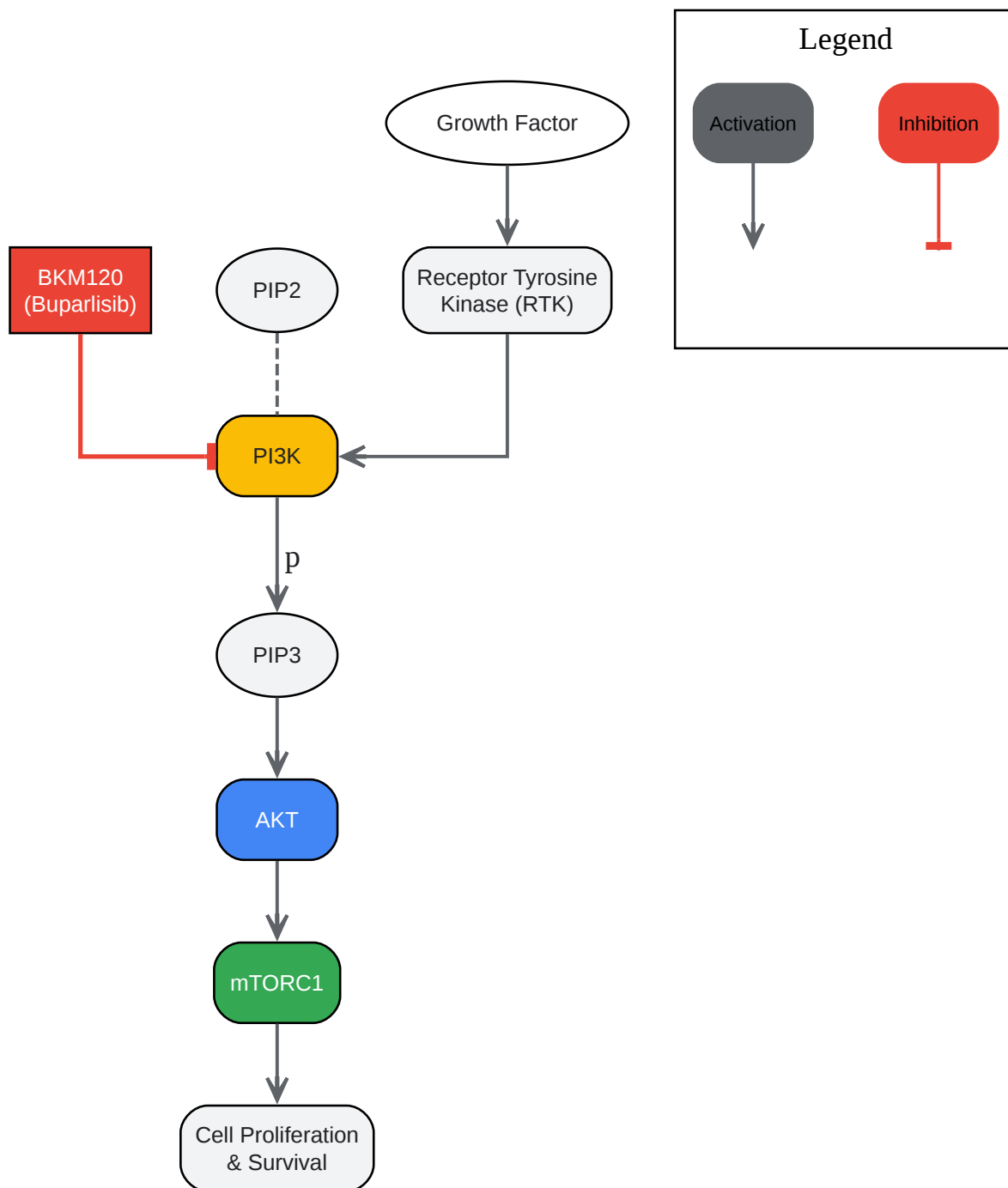
In Vitro IC50 Values of BKM120 for PI3K Isoforms

PI3K Isoform	IC50 (nM)	Reference
p110α	52	[7] [1]
p110β	166	[7] [1]
p110δ	116	[7] [1]
p110γ	262	[7] [1]

Clinical Pharmacokinetics and Toxicity of Buparlisib (BKM120)

Parameter	Value	Clinical Context	Reference
Maximum Tolerated Dose (MTD)	100 mg/day	Phase I study in advanced solid tumors	[7] [8]
Half-life (t _{1/2})	~40 hours	Phase I study in Japanese patients	[8] [9]
Common Toxicities (Grade 3/4)	Hyperglycemia, Thrombocytopenia, Lymphopenia, Neutropenia, Abnormal hepatic function, Anemia	Recurrent/Refractory CNS Lymphoma & Advanced Solid Tumors	[9] [10] [11]
CNS Penetration	Confirmed, but CSF concentration below EC50	Recurrent/Refractory CNS Lymphoma	[10] [11]

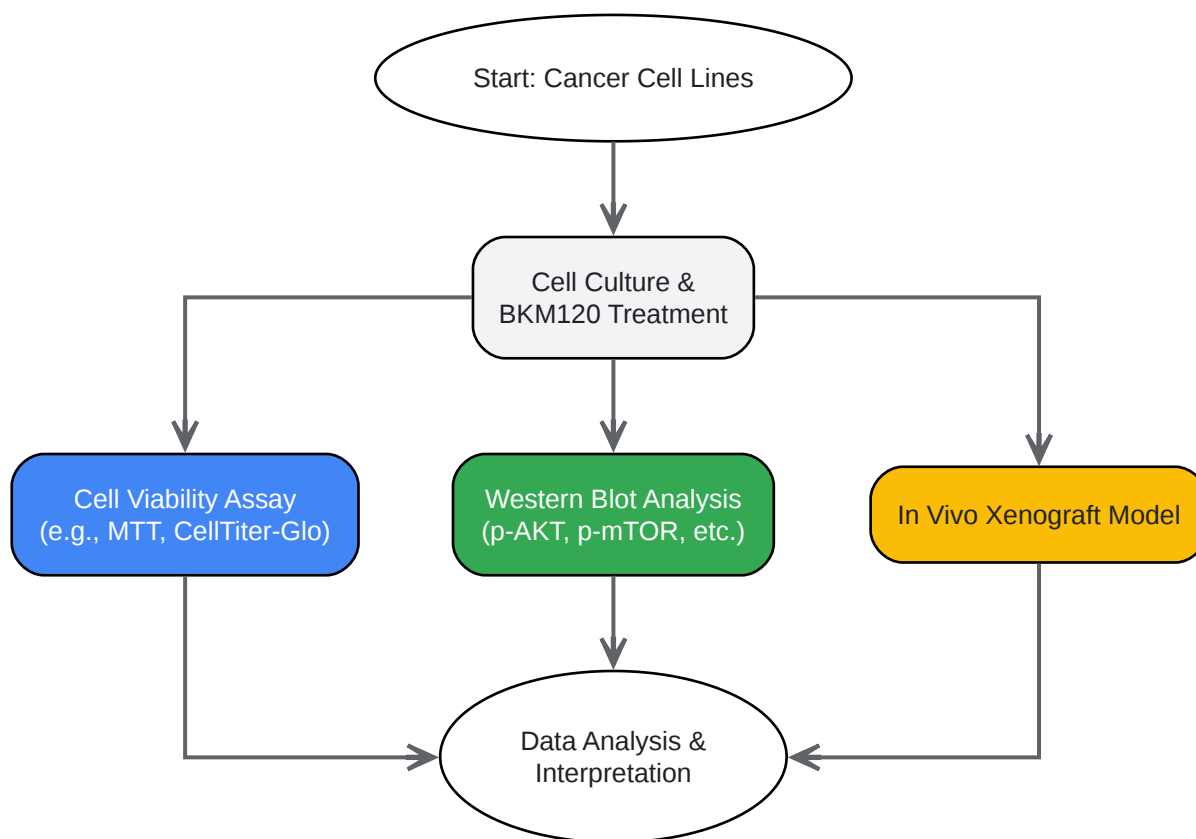
Signaling Pathway Diagram



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Caption: BKM120 inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow Diagram



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